

# Chemical structure and properties of Vapiprost Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vapiprost Hydrochloride*

Cat. No.: *B1682829*

[Get Quote](#)

## Vapiprost Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vapiprost Hydrochloride** (also known by its development code GR-32191B) is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.<sup>[1]</sup> Thromboxane A2 is a highly labile eicosanoid that plays a critical role in hemostasis and thrombosis through its potent pro-aggregatory effects on platelets and contractile effects on vascular smooth muscle. By blocking the TP receptor, **Vapiprost Hydrochloride** effectively inhibits the downstream signaling cascades initiated by TXA2 and its stable mimetics, making it a valuable tool for research into a variety of physiological and pathophysiological processes, including cardiovascular and respiratory diseases.<sup>[2]</sup>

## Chemical Structure and Properties

**Vapiprost Hydrochloride** is the hydrochloride salt of Vapiprost. Its chemical and physical properties are summarized below.

## Chemical Identification

| Identifier        | Value                                                                                                                     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride[3] |
| CAS Number        | 87248-13-3[3]                                                                                                             |
| Molecular Formula | C <sub>30</sub> H <sub>40</sub> ClNO <sub>4</sub> [3]                                                                     |
| Synonyms          | GR 32191B, Vapiprost HCl[3][4]                                                                                            |

## Physicochemical Properties

Quantitative experimental data for some physicochemical properties of **Vapiprost Hydrochloride**, such as melting point and aqueous solubility, are not readily available in the public domain. The following table includes computed data for the parent compound, Vapiprost, and general properties of the hydrochloride salt.

| Property                     | Value              | Source                       |
|------------------------------|--------------------|------------------------------|
| Molecular Weight             | 514.1 g/mol        | PubChem (Computed)[3]        |
| Appearance                   | Solid              | Dove Research & Analytics[5] |
| Storage                      | 2-8°C Refrigerator | Dove Research & Analytics[5] |
| Hydrogen Bond Donor Count    | 3                  | PubChem (Computed)           |
| Hydrogen Bond Acceptor Count | 5                  | PubChem (Computed)           |
| Rotatable Bond Count         | 8                  | PubChem (Computed)           |
| XLogP3                       | 6.4                | PubChem (Computed)           |

## Mechanism of Action: TP Receptor Antagonism

**Vapiprost Hydrochloride** exerts its pharmacological effects by competitively and selectively blocking the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] The

primary signaling pathway initiated by the activation of the TP receptor by its endogenous ligand, TXA2, or synthetic agonists like U46619, involves the Gq family of G proteins.<sup>[7]</sup>

Binding of an agonist to the TP receptor leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ( $\text{Ca}^{2+}$ ) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream events culminating in physiological responses such as platelet aggregation and smooth muscle contraction.<sup>[2][8]</sup>

**Vapiprost Hydrochloride**, by occupying the ligand-binding site of the TP receptor, prevents this signaling cascade from being initiated, thereby antagonizing the effects of TXA2.

## Signaling Pathway of TP Receptor Activation and Inhibition by Vapiprost Hydrochloride

[Click to download full resolution via product page](#)

Caption: **Vapiprost Hydrochloride** blocks the Thromboxane A2 signaling pathway.

## Experimental Protocols

**Vapiprost Hydrochloride** is frequently used in in vitro and in vivo studies to investigate the role of the TXA2-TP receptor pathway. A common application is to antagonize the effects of the stable TXA2 mimetic, U46619. Below is a representative protocol for an in vitro platelet aggregation assay.

### In Vitro Platelet Aggregation Assay using U46619 and Vapiprost Hydrochloride

Objective: To determine the inhibitory effect of **Vapiprost Hydrochloride** on U46619-induced human platelet aggregation.

Materials and Reagents:

- Freshly drawn human venous blood
- 3.2% Sodium Citrate (anticoagulant)
- U46619 (TP receptor agonist)
- **Vapiprost Hydrochloride** (TP receptor antagonist)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Tyrode's buffer or Phosphate Buffered Saline (PBS)
- Light Transmission Aggregometer
- Calibrated micropipettes
- Aggregometer cuvettes with stir bars
- Centrifuge

Methodology:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5]
- Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
- Carefully transfer the upper PRP layer to a new tube.
- Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will serve as a blank and for setting 100% aggregation.[5]

- Preparation of Solutions:
  - Prepare a stock solution of U46619 in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve a range of working concentrations.
  - Prepare a stock solution of **Vapiprost Hydrochloride** in DMSO. Prepare working solutions at various concentrations to test for its inhibitory effect.
- Platelet Aggregation Measurement:
  - Set up the light transmission aggregometer according to the manufacturer's instructions.
  - Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[1]
  - Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.[1]
  - Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[5]
  - To test the inhibitory effect, pre-incubate the PRP with a small volume of **Vapiprost Hydrochloride** solution or vehicle (DMSO) for a specified time (e.g., 2-5 minutes).
  - Initiate aggregation by adding a small volume (e.g., 50 µL) of the U46619 working solution to achieve a final concentration known to induce aggregation (e.g., 1-5 µM).[3]

- Record the change in light transmission for 5-10 minutes.[\[3\]](#)
- Data Analysis:
  - Quantify platelet aggregation as the maximum percentage change in light transmission from the baseline.
  - Compare the aggregation response in the presence and absence of **Vapiprost Hydrochloride**.
  - A dose-response curve for **Vapiprost Hydrochloride**'s inhibition can be generated by testing a range of its concentrations against a fixed concentration of U46619.

## Experimental Workflow

## Sample &amp; Reagent Preparation

Whole Blood Collection

Prepare U46619 &amp; Vapiprost HCl Working Solutions

PRP &amp; PPP Preparation

## Aggregation Assay

Aggregometer Setup (0% &amp; 100% Baselines)

Aliquot PRP into Cuvette &amp; Equilibrate at 37°C

Pre-incubate PRP with Vapiprost HCl or Vehicle

Induce Aggregation with U46619

Record Light Transmission (5-10 min)

## Data Analysis

Quantify Max % Aggregation

Compare Aggregation (Vapiprost vs. Vehicle)

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro platelet aggregation inhibition assay.

## Conclusion

**Vapiprost Hydrochloride** is a specific and potent antagonist of the Thromboxane A2 receptor. Its ability to block the Gq-PLC-IP3/DAG signaling pathway makes it an indispensable research tool for elucidating the role of thromboxane in various physiological and disease states. The provided experimental protocol for platelet aggregation serves as a foundational method that can be adapted for various research applications, including studies on vasoconstriction and other cellular responses mediated by the TP receptor. Further characterization of its physicochemical properties would be beneficial for optimizing its use in different experimental models.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [reprocell.com](http://reprocell.com) [reprocell.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)
- 7. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)
- 8. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Chemical structure and properties of Vapiprost Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride\]](https://www.benchchem.com/product/b1682829#chemical-structure-and-properties-of-vapiprost-hydrochloride)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)